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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)piperazine

Cat. No.: B1350156 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(4-Methoxyphenyl)piperazine is a valuable heterocyclic building block widely

employed as a chemical intermediate in the synthesis of novel therapeutic agents.[1] Its

structure, featuring a piperazine ring coupled with a methoxyphenyl moiety, provides a versatile

scaffold for developing compounds with a wide range of pharmacological activities. This

piperazine derivative is particularly significant in the field of neuroscience, serving as a key

precursor for molecules targeting central nervous system (CNS) disorders such as anxiety,

depression, and psychosis.[1] The piperazine core allows for straightforward chemical

modification at the nitrogen atoms, enabling the exploration of structure-activity relationships

(SAR) to optimize ligand affinity, selectivity, and pharmacokinetic properties.[2][3][4]

Physicochemical Properties: A summary of the key physicochemical properties of 2-(4-
Methoxyphenyl)piperazine is provided below.
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Property Value Reference

CAS Number 91517-26-9 [1][5][6]

Molecular Formula C₁₁H₁₆N₂O [1][5]

Molecular Weight 192.26 g/mol [1][5]

Appearance Yellowish solid [1]

Purity ≥ 95% (HPLC) [1]

Storage 0-8°C, protect from light [1][6]

Core Applications in Drug Discovery
The primary application of 2-(4-methoxyphenyl)piperazine lies in its use as a scaffold for

generating libraries of compounds for high-throughput screening and lead optimization. The

secondary amine of the piperazine ring is a convenient handle for introducing various

substituents to modulate biological activity. While direct pharmacological data on 2-(4-
methoxyphenyl)piperazine is limited, its isomers, particularly 1-(2-methoxyphenyl)piperazine,

are extensively studied and serve as a strong indicator of its potential. These related structures

are known to be key pharmacophores for serotonergic and dopaminergic ligands.[7][8][9]
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Discovery Workflow
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Caption: Drug discovery workflow using the 2-(4-methoxyphenyl)piperazine intermediate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1350156?utm_src=pdf-body-img
https://www.benchchem.com/product/b1350156?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application Example: Development of Serotonergic
(5-HT) Receptor Ligands
Derivatives of methoxyphenyl-piperazine are potent ligands for serotonin (5-HT) receptors,

particularly the 5-HT₁A and 5-HT₇ subtypes, which are implicated in mood and anxiety

disorders.[10][11] By modifying the 2-(4-methoxyphenyl)piperazine core, researchers can

develop selective agonists, antagonists, or partial agonists for these targets.

The table below presents biological activity data for several derivatives based on the related 1-

(2-methoxyphenyl)piperazine scaffold, demonstrating the high affinity achievable with this

structural motif.

Compound ID
Structure
Modification

Target Kᵢ (nM) Reference

Analog 1

1-[(2-chloro-6-

methylphenoxy)e

thoxyethyl]-

5-HT₁A < 1 [10]

5-HT₇ 34 [10]

Analog 2 (2a)

N-substituted

with cis-

bicyclo[3.3.0]octa

ne

5-HT₁A 0.63 [11]

Analog 3 (2f)
N-substituted

with norbornane
5-HT₁A 0.12 [11]

Analog 4 (2h)
N-substituted

with norbornene
5-HT₁A 0.33 [11]

Note: Data is for 1-(2-methoxyphenyl)piperazine derivatives and serves as an example of the

potential for the 2-(4-methoxyphenyl)piperazine scaffold.
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Simplified 5-HT₁A Receptor Signaling

5-HT or
Derivative Drug

5-HT₁A Receptor
(GPCR)

Binds

Gi/o Protein

Activates

Adenylyl Cyclase

Inhibits

↓ cAMP

Cellular Response
(e.g., Neuronal Hyperpolarization)

Leads to

Click to download full resolution via product page

Caption: Simplified signaling pathway for the inhibitory 5-HT₁A receptor.
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Experimental Protocols
Protocol 1: General Synthesis of N-Substituted
Derivatives via Alkylation
This protocol describes a general method for the N-alkylation of 2-(4-
methoxyphenyl)piperazine to introduce a variety of side chains.

Materials:

2-(4-Methoxyphenyl)piperazine

Desired alkyl halide (e.g., 1-bromo-3-chloropropane)

Anhydrous potassium carbonate (K₂CO₃) or similar base

Potassium iodide (KI) (catalyst)

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

To a round-bottom flask, add 2-(4-methoxyphenyl)piperazine (1.0 eq).

Add anhydrous solvent (e.g., DMF) to dissolve the starting material.
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Add anhydrous potassium carbonate (2.0-3.0 eq) and a catalytic amount of potassium iodide

(0.1 eq).

Stir the mixture at room temperature for 15-20 minutes.

Add the desired alkyl halide (1.1-1.2 eq) dropwise to the suspension.

Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer

Chromatography (TLC).

Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

Pour the reaction mixture into water and extract the product with a suitable organic solvent

like Dichloromethane (3 x 50 mL).

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed

by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using an appropriate solvent

system (e.g., a gradient of Ethyl Acetate in Hexane) to yield the pure N-substituted

derivative.

Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry.

(This protocol is a generalized adaptation from synthetic procedures for related piperazine

derivatives[12][13])

Protocol 2: In Vitro 5-HT₁A Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of

newly synthesized compounds for the 5-HT₁A receptor.

Materials:

Cell membranes expressing the human 5-HT₁A receptor.
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Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁A agonist).

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

Non-specific binding control: 10 µM Serotonin or another high-affinity unlabeled ligand.

Synthesized test compounds at various concentrations.

96-well microplates.

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail and a liquid scintillation counter.

Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.

In a 96-well plate, add in the following order:

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

50 µL of the test compound dilution (or buffer for total and non-specific binding wells).

50 µL of the radioligand ([³H]8-OH-DPAT) at a final concentration near its Kₔ value (e.g., 1

nM).

50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-

20 µg).

Incubate the plates at room temperature (or 37°C) for 60 minutes.

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

Quickly wash the filters three times with ice-cold assay buffer to remove unbound

radioligand.

Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to

equilibrate.
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Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Calculate the specific binding by subtracting the non-specific CPM from the total binding

CPM.

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific

radioligand binding) by non-linear regression analysis of the competition curve.

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 +

[L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

(This is a standard protocol based on methodologies described for receptor binding studies of

piperazine derivatives[8][11][14])

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7731013/
https://pubmed.ncbi.nlm.nih.gov/7731013/
https://pubmed.ncbi.nlm.nih.gov/7731013/
https://patents.google.com/patent/WO2005021521A1/en
https://patents.google.com/patent/WO2005021521A1/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC10780301/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10780301/
https://www.tandfonline.com/doi/abs/10.1080/00498250310001644544
https://www.benchchem.com/product/b1350156#employing-2-4-methoxyphenyl-piperazine-as-a-chemical-intermediate-in-drug-discovery
https://www.benchchem.com/product/b1350156#employing-2-4-methoxyphenyl-piperazine-as-a-chemical-intermediate-in-drug-discovery
https://www.benchchem.com/product/b1350156#employing-2-4-methoxyphenyl-piperazine-as-a-chemical-intermediate-in-drug-discovery
https://www.benchchem.com/product/b1350156#employing-2-4-methoxyphenyl-piperazine-as-a-chemical-intermediate-in-drug-discovery
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1350156?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

